- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Cas no 912350-00-6 (Potassium 4-iodophenyltrifluoroborate)

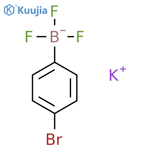

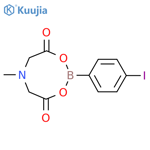

912350-00-6 structure

Nombre del producto:Potassium 4-iodophenyltrifluoroborate

Número CAS:912350-00-6

MF:C6H4BF3I

Megavatios:270.806644439697

MDL:MFCD09800738

CID:93204

PubChem ID:23688160

Potassium 4-iodophenyltrifluoroborate Propiedades químicas y físicas

Nombre e identificación

-

- Potassium 4-iodophenyltrifluoroborate

- potassium,trifluoro-(4-iodophenyl)boranuide

- Borate(1-), trifluoro(4-iodophenyl)-, potassium, (T-4)- (9CI)

- potassium trifluoro(4-iodophenyl)boranuide

- CS-0189289

- Potassium 4-iodophenyltrifluoroborate, >=96%

- Potassium 4-iodophenyl trifluoroborate

- AS-2315

- Potassium trifluoro(4-iodophenyl)borate(1-)

- Potassium4-iodophenyltrifluoroborate

- 912350-00-6

- potassium;trifluoro-(4-iodophenyl)boranuide

- MFCD09800738

- E85477

- AKOS016339814

- DB-231690

- DTXSID30635627

-

- MDL: MFCD09800738

- Renchi: 1S/C6H4BF3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H/q-1

- Clave inchi: IQLRWNHKSKNCBF-UHFFFAOYSA-N

- Sonrisas: F[B-](C1C=CC(I)=CC=1)(F)F

Atributos calculados

- Calidad precisa: 309.90400

- Masa isotópica única: 309.90399g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 1

- Complejidad: 133

- Recuento de unidades de unión covalente: 2

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 0Ų

Propiedades experimentales

- Punto de fusión: 297-299°C

- PSA: 0.00000

- Logp: 2.34560

- Sensibilidad: Light Sensitive

Potassium 4-iodophenyltrifluoroborate Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: 26

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store at room temperature

Potassium 4-iodophenyltrifluoroborate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-280008-1g |

Potassium 4-iodophenyltrifluoroborate, |

912350-00-6 | 1g |

¥1158.00 | 2023-09-05 | ||

| Key Organics Ltd | AS-2315-0.5G |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | >95% | 0.5g |

£37.00 | 2025-02-08 | |

| eNovation Chemicals LLC | D769603-5g |

Potassium4-iodophenyltrifluoroborate |

912350-00-6 | 96% | 5g |

$245 | 2023-05-17 | |

| TRC | P698773-100mg |

Potassium 4-Iodophenyltrifluoroborate |

912350-00-6 | 100mg |

$ 65.00 | 2022-06-02 | ||

| TRC | P698773-500mg |

Potassium 4-Iodophenyltrifluoroborate |

912350-00-6 | 500mg |

$ 80.00 | 2022-06-02 | ||

| Chemenu | CM218649-25g |

Potassium trifluoro(4-iodophenyl)borate |

912350-00-6 | 95% | 25g |

$475 | 2021-06-16 | |

| Ambeed | A177439-250mg |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | 98% | 250mg |

$24.0 | 2025-03-16 | |

| Apollo Scientific | PC200131-5g |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | 99% | 5g |

£107.00 | 2025-02-21 | |

| Key Organics Ltd | AS-2315-5MG |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | >95% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | AS-2315-1G |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | >95% | 1g |

£50.00 | 2025-02-08 |

Potassium 4-iodophenyltrifluoroborate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: Iodine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt

1.3 Reagents: Potassium bifluoride Solvents: Water ; 10 min, rt

1.2 Reagents: Iodine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt

1.3 Reagents: Potassium bifluoride Solvents: Water ; 10 min, rt

Referencia

- Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety, Journal of Organic Chemistry, 2006, 71(19), 7491-7493

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt

Referencia

- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation, Organic Letters, 2021, 23(11), 4179-4184

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 15 min, rt

Referencia

- Denitrogenative Pd/Cu-catalyzed Suzuki-type Cross-coupling of Aryltrifluoroborates with Arylhydrazine Hydrochlorides in Water under Room Temperature, Applied Organometallic Chemistry, 2018, 32(3),

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C; 1 h, -78 °C; 40 min, -78 °C → rt

1.2 Reagents: Potassium bifluoride Solvents: Water ; 30 min, rt

1.2 Reagents: Potassium bifluoride Solvents: Water ; 30 min, rt

Referencia

- Preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halides, Organic Letters, 2009, 11(19), 4330-4333

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 1 h, 70 °C

Referencia

- A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates, Journal of Organic Chemistry, 2015, 80(11), 5428-5435

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt

Referencia

- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation, Organic Letters, 2021, 23(11), 4179-4184

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

Referencia

- Photocatalyzed transition-metal-free oxidative cross-coupling reactions of tetraorganoborates, ChemRxiv, 2020, 1, 1-6

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

Referencia

- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Potassium 4-iodophenyltrifluoroborate Raw materials

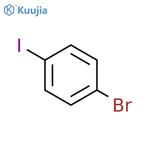

- 1-Bromo-4-iodobenzene

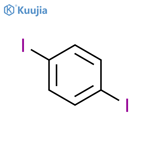

- 1,4-Diidobenzene

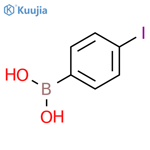

- 4-Iodophenylboronic acid

- Potassium 4-Bromophenyltrifluoroborate

- Boron, [N-[(carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO](4-iodophenyl)-, (T-4)-

Potassium 4-iodophenyltrifluoroborate Preparation Products

Potassium 4-iodophenyltrifluoroborate Literatura relevante

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

912350-00-6 (Potassium 4-iodophenyltrifluoroborate) Productos relacionados

- 1189097-36-6(Potassium 3-iodophenyltrifluoroborate)

- 1708179-22-9(3-Ethanesulfonyl-5-nitro-2,3-dihydro-benzofuran-2-ol)

- 2229401-72-1(2-bromo-1-(4-ethylcyclohexyl)ethan-1-ol)

- 2167579-41-9(1-cyclopentyl-4-formyl-1H-pyrazole-3-carboxylic acid)

- 97229-10-2(4-Chloro-2-(methylsulfinyl)pyrimidine)

- 1261603-65-9(5-Chloro-3-fluoro-2-(2-(trifluoromethyl)phenyl)pyridine)

- 2202519-11-5(2-(pyridin-3-yl)methyl-2,3-dihydropyridazin-3-one)

- 1805217-98-4(Methyl 3-chloro-2-cyano-4-formylbenzoate)

- 1345667-13-1(4-Fluoro-4-(3-methoxyphenyl)piperidine)

- 1805608-32-5(4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-methanol)

Proveedores recomendados

Hubei Henglvyuan Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Minglong (Xianning) Medicine Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Jinan Hanyu Chemical Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

BIOOKE MICROELECTRONICS CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote